molecular formula C6H12O6 B15138392 alpha-D-glucose-13C6,d7

alpha-D-glucose-13C6,d7

Cat. No.: B15138392
M. Wt: 194.16 g/mol
InChI Key: WQZGKKKJIJFFOK-WGNUVCMLSA-N
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Description

Alpha-D-glucose-13C6,d7 is a deuterium and carbon-13 labeled form of alpha-D-glucose. This compound is a stable isotope-labeled glucose molecule, where six carbon atoms are replaced with carbon-13 and seven hydrogen atoms are replaced with deuterium. It is commonly used in scientific research as a tracer for metabolic studies and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-glucose-13C6,d7 involves the incorporation of stable isotopes into the glucose moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of isotopes and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-glucose-13C6,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the specific reaction being studied, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce gluconic acid, while reduction reactions may yield sorbitol. These products are crucial for understanding the metabolic fate of glucose in biological systems .

Mechanism of Action

The mechanism of action of alpha-D-glucose-13C6,d7 involves its incorporation into metabolic pathways as a labeled glucose molecule. The stable isotopes allow researchers to track the movement and transformation of glucose within cells and tissues. This provides valuable insights into the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

194.16 g/mol

IUPAC Name

(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2-deuteriooxy-6-[dideuterio(hydroxy)(113C)methyl](2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,11D

InChI Key

WQZGKKKJIJFFOK-WGNUVCMLSA-N

Isomeric SMILES

[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O)([2H])O[2H])([2H])[13C]([2H])([2H])O)([2H])O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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